molecular formula C16H19NO4 B2700737 2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 2287323-44-6

2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No. B2700737
CAS RN: 2287323-44-6
M. Wt: 289.331
InChI Key: QRAZNPWRXBVQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid is a chemical compound that belongs to the class of bicyclic compounds. It has a molecular formula of C17H19NO4 and a molecular weight of 301.34 g/mol. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.1.0]heptane-7-carboxylic acid.

Mechanism of Action

The exact mechanism of action of 2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid is not fully understood. However, it has been suggested that the compound acts as a modulator of the GABAergic system. It is believed to enhance GABAergic neurotransmission by increasing the release of GABA and inhibiting its reuptake. This results in an overall increase in the inhibitory tone of the central nervous system, leading to anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been reported to increase the levels of GABA in the brain, which leads to an overall increase in inhibitory tone. It has also been shown to reduce the levels of glutamate, which is an excitatory neurotransmitter. This results in a decrease in excitatory tone, leading to anticonvulsant and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid in lab experiments is its potential as a therapeutic agent for the treatment of various neurological disorders. It has also been shown to exhibit low toxicity, making it a safe compound to work with. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on 2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid. One of the areas of interest is its potential as a therapeutic agent for the treatment of epilepsy, neuropathic pain, and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. Another area of interest is the development of new synthesis methods for this compound that can improve its yield and purity. Additionally, studies are needed to determine the optimal dosage and administration route for this compound to maximize its therapeutic effects.

Synthesis Methods

The synthesis of 2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid involves the condensation reaction between 1,3-cyclohexadiene and phenyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane or tetrahydrofuran. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid has potential applications in the field of medicinal chemistry. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use as a therapeutic agent for the treatment of epilepsy, neuropathic pain, and neurodegenerative disorders.

properties

IUPAC Name

2-(phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-15(19)14-11-7-4-8-12(13(11)14)17-16(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAZNPWRXBVQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2C(=O)O)C(C1)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.